1-Methylcycloheptane-1-carbaldehyde
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Overview
Description
1-Methylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcycloheptane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the oxidation of 1-methylcycloheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-methylcycloheptene followed by oxidation. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: 1-Methylcycloheptane-1-carboxylic acid.
Reduction: 1-Methylcycloheptanol.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
1-Methylcycloheptane-1-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methylcycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are crucial intermediates in many biochemical reactions . Additionally, its reactivity with nucleophiles makes it a valuable compound in synthetic organic chemistry .
Comparison with Similar Compounds
Cycloheptane-1-carbaldehyde: Similar structure but lacks the methyl group at the 1-position.
1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness: 1-Methylcycloheptane-1-carbaldehyde is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to six-membered ring analogs. The presence of the methyl group at the 1-position also influences its reactivity and applications .
Properties
IUPAC Name |
1-methylcycloheptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZWTBBBMGEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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